4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
CAS No.: 1112032-81-1
Cat. No.: VC7610712
Molecular Formula: C14H15N5O2S
Molecular Weight: 317.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1112032-81-1 |
|---|---|
| Molecular Formula | C14H15N5O2S |
| Molecular Weight | 317.37 |
| IUPAC Name | 4-propyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H15N5O2S/c1-2-3-11-4-6-12(7-5-11)22(20,21)18-13-8-9-14-16-15-10-19(14)17-13/h4-10H,2-3H2,1H3,(H,17,18) |
| Standard InChI Key | JZPZXWOEYOOUEW-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Introduction
4-Propyl-N-{124triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically incorporating a triazolo[4,3-b]pyridazine moiety. This compound is of interest due to its potential biological and chemical properties, which are influenced by its structural components.
Synthesis Overview
The synthesis of such compounds generally involves multiple steps, including the formation of the triazole ring and subsequent functionalization to attach the sulfonamide and propyl groups. Common methods for synthesizing similar heterocyclic compounds involve condensation reactions, cyclization, and substitution reactions.
Potential Biological Targets
Compounds with similar structures have been explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological targets and efficacy of 4-propyl-N-{ triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide would depend on its ability to interact with enzymes, receptors, or other biomolecules.
Research Findings
While specific research findings on this compound are not available, related compounds have shown promise in various biological assays. Further studies would be necessary to determine its safety, efficacy, and potential therapeutic applications.
Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume